(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone
Description
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone is a bifunctional piperidine derivative featuring a fluoromethyl-substituted piperidine moiety linked via a methanone bridge to a second piperidine ring. The fluoromethyl group introduces electronegativity and metabolic stability, which may enhance binding affinity and pharmacokinetic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
[3-(fluoromethyl)piperidin-1-yl]-piperidin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21FN2O/c13-8-10-2-1-7-15(9-10)12(16)11-3-5-14-6-4-11/h10-11,14H,1-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIAKJTPODBYIBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2CCNCC2)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Introduction of Fluoromethyl Group
The fluoromethyl group is introduced by transforming a suitable hydroxymethyl or halomethyl precursor into the fluoromethyl moiety. A common approach involves:
Activation of the hydroxyl group to a good leaving group using sulfonyl chlorides such as trifluoromethane sulfonic acid anhydride (Tf2O), trifluoromethane sulfonyl chloride (TfCl), methanesulfonyl chloride (MsCl), or toluenesulfonyl chloride (TsCl) in the presence of bases like pyridine or trialkylamines in dichloromethane solvent at low temperatures (-5 to 6 °C).
Subsequent nucleophilic substitution with a fluoride source (e.g., sodium fluoride or other fluorinating agents) under warming conditions (60–80 °C) to replace the leaving group with fluorine, yielding the fluoromethyl substituent.
This method ensures high regioselectivity and yield of the fluoromethylated intermediate.
Formation of the Piperidinyl Methanone Linkage
The coupling of the two piperidine rings via a methanone group is typically achieved through acylation reactions:
Preparation of a piperidin-4-yl carbonyl chloride or equivalent activated acid derivative.
Reaction of the fluoromethyl-substituted piperidine amine with the carbonyl chloride under controlled conditions (e.g., in dichloromethane with a base such as triethylamine) to form the amide bond linking the two rings.
This step is critical for constructing the core scaffold of the target compound.
Reduction and Functional Group Transformations
Azide intermediates can be employed, where an azide group is introduced via nucleophilic substitution and subsequently reduced to the corresponding amine by catalytic hydrogenation using metals such as palladium, nickel chloride, platinum oxide, or palladium hydroxide.
Protection and deprotection strategies (e.g., Boc protection of amines) are used to control reactivity and improve yields during multistep synthesis.
Reaction Conditions and Yields
Representative Synthetic Sequence (Summary)
Preparation of fluoromethyl-piperidine intermediate:
Starting from a hydroxymethyl-piperidine derivative, sulfonylation with trifluoromethane sulfonic anhydride in dichloromethane at low temperature forms a triflate intermediate.
Nucleophilic substitution with sodium azide followed by catalytic hydrogenation converts the azide to the fluoromethyl amine.
Synthesis of piperidin-4-yl carbonyl chloride:
- Conversion of piperidin-4-carboxylic acid derivatives to the corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
-
- The fluoromethyl-piperidine amine is reacted with the piperidin-4-yl carbonyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond, yielding this compound.
Research Findings and Optimization Notes
The use of triflate (trifluoromethane sulfonate) as a leaving group is preferred due to its excellent leaving ability, which facilitates high-yield fluorination.
Protective groups such as Boc on amines improve the selectivity and yield of subsequent reactions.
Catalytic hydrogenation conditions must be optimized with respect to catalyst type and pressure to avoid over-reduction or side reactions.
The reaction temperature and solvent choice critically influence the purity and yield of the final compound.
Summary Table of Key Intermediates and Reagents
The preparation of this compound involves a multi-step synthetic sequence centered on the strategic introduction of the fluoromethyl group via sulfonate intermediates and nucleophilic substitution, followed by formation of the amide linkage connecting two piperidine rings. The use of triflate leaving groups, azide intermediates, and catalytic hydrogenation are key features enabling high yields and purity. Optimization of reaction conditions such as temperature, solvent, and catalyst choice is essential for efficient synthesis.
This synthesis pathway is supported by detailed patent literature and chemical research, providing a robust and scalable method for producing this compound for further biological or pharmaceutical studies.
Chemical Reactions Analysis
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone: can undergo various types of chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like KMnO₄ (Potassium permanganate) or CrO₃ (Chromium trioxide).
Reduction: : Reduction reactions can be achieved using reducing agents such as LiAlH₄ (Lithium aluminium hydride) or NaBH₄ (Sodium borohydride).
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like halides or alkyl groups.
Common Reagents and Conditions
Oxidation: : KMnO₄, CrO₃, H₂O₂ (Hydrogen peroxide)
Reduction: : LiAlH₄, NaBH₄, H₂ (Hydrogen gas)
Substitution: : Halides (e.g., Cl⁻, Br⁻), alkyl halides, strong bases (e.g., NaOH, KOH)
Major Products Formed
Oxidation: : Carboxylic acids, ketones
Reduction: : Alcohols, amines
Substitution: : Alkylated piperidines, halogenated derivatives
Scientific Research Applications
Medicinal Chemistry
The primary application of (3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone lies in drug discovery and development. Its structural properties make it a valuable intermediate in the synthesis of various pharmaceutical compounds. Notably, compounds with similar piperidine structures have been investigated for their potential therapeutic effects on central nervous system (CNS) disorders, metabolic syndromes, and other diseases.
Case Studies:
- CNS Disorders : Research has indicated that piperidine derivatives can modulate neurotransmitter systems, making them candidates for treating conditions like anxiety and depression.
- Metabolic Disorders : Similar compounds have been studied for their ability to inhibit enzymes related to metabolic pathways, providing insights into potential treatments for obesity and type 2 diabetes.
Organic Synthesis
In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions—such as nucleophilic substitutions and reductions—allows chemists to explore new synthetic pathways.
Synthesis Examples:
- The compound can be transformed into amines or other nitrogen-containing compounds through nucleophilic substitution reactions.
- Reduction reactions can yield alcohol derivatives, which are essential in creating diverse chemical libraries for drug discovery.
Materials Science
The unique properties of this compound also make it suitable for applications in materials science. Its incorporation into polymers or coatings can enhance material properties such as durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which (3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to downstream effects in biological systems.
Comparison with Similar Compounds
Fluorinated vs. Non-Fluorinated Analogs
- Metabolic Stability: Fluorination reduces susceptibility to oxidative metabolism, extending half-life in vivo compared to non-fluorinated analogs like (4-Methylpiperidin-1-yl)(piperidin-4-yl)methanone .
- Lipophilicity : The trifluoromethyl analog (264.29 g/mol) exhibits higher logP than the fluoromethyl derivative, which may affect membrane permeability and tissue distribution .
Aromatic vs. Aliphatic Substituents
- Compounds with aromatic groups (e.g., benzylphenyl or difluorophenyl) demonstrate enhanced π-π stacking interactions, often correlating with anticancer or CNS activity . However, the fluoromethyl-substituted compound’s aliphatic chain may offer better conformational flexibility for binding to enzymes like Mycobacterium tuberculosis Decaprenylphosphoryl-β-D-ribose oxidase .
Biological Activity
(3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone, a synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring structure that is known for its versatility in drug design and development. Understanding its biological activity is crucial for assessing its therapeutic potential.
The mechanism of action for this compound involves modulation of various biological pathways. Preliminary studies suggest it may act as an antagonist or inhibitor for specific receptors or enzymes, impacting pathways involved in neurotransmission and cell signaling.
Biological Activity
Research indicates that compounds with similar piperidine structures often exhibit a range of biological activities:
- Antidepressant Effects : Compounds with piperidine scaffolds have been linked to serotonin receptor modulation, which is critical in mood regulation.
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor growth in various cancer models, including breast cancer and pancreatic cancer .
- Neuroprotective Effects : Piperidine derivatives are also being explored for their neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Data Table: Biological Activities of Related Compounds
Case Study 1: Antitumor Activity
In a study published in Nature, researchers evaluated the antitumor effects of piperidine derivatives including this compound. The compound demonstrated significant inhibition of cell viability in MDA-MB-231 breast cancer cells, indicating potential as an anticancer agent .
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of piperidine compounds. The study revealed that certain modifications to the piperidine structure enhanced neuroprotection against oxidative stress in neuronal cell lines, suggesting that this compound could be further explored for applications in neurodegenerative diseases .
Q & A
Q. What are the optimal synthetic routes for (3-(Fluoromethyl)piperidin-1-yl)(piperidin-4-yl)methanone?
- Methodological Answer : The synthesis typically involves coupling a fluoromethyl-substituted piperidine intermediate with a piperidin-4-ylmethanone scaffold. Key steps include:
- Amide/Carbonyl Coupling : Use coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) in dichloromethane (DCM) or DMF under inert conditions .
- Fluoromethyl Introduction : Fluorination via nucleophilic substitution (e.g., using KF or Selectfluor®) on a precursor like 3-(hydroxymethyl)piperidine, followed by protection/deprotection strategies to avoid side reactions .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., n-hexane/chloroform mixtures) yield high-purity solids. Typical yields range from 25% to 99%, depending on steric hindrance and reaction optimization .
Q. How can researchers confirm the structural integrity and purity of the compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze - and -NMR spectra to verify fluoromethyl (-CHF, δ ~4.5 ppm) and piperidine ring signals (e.g., axial/equatorial protons at δ 1.5–3.0 ppm). Compare with analogous compounds in and .
- HPLC : Use reverse-phase C18 columns (254 nm UV detection) to assess purity. Retention times (~11–12 minutes) and peak areas (>95%) indicate purity .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) to confirm stoichiometry .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies predict the biological activity of this compound?
- Methodological Answer :
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with targets like GPCRs or kinases. Compare binding affinities with analogs (e.g., phenyl vs. trifluoromethyl substitutions) .
- Pharmacophore Mapping : Identify critical groups (e.g., fluoromethyl for metabolic stability, piperidine for conformational flexibility) using Schrödinger Suite or MOE .
- In Silico ADME Prediction : Tools like SwissADME predict logP (lipophilicity) and blood-brain barrier penetration based on fluoromethyl and piperidine moieties .
Q. How to resolve contradictions in reaction yields during scale-up synthesis?
- Methodological Answer :
- Reaction Optimization : For low yields (<30%, as seen in ), screen solvents (e.g., DMF for polar intermediates vs. DCM for non-polar), adjust stoichiometry (1.2–1.5 equivalents of fluoromethyl precursor), or use microwave-assisted synthesis to accelerate kinetics .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dehalogenation or oxidation byproducts). Modify protecting groups (e.g., Boc for amines) to suppress undesired pathways .
Q. What experimental strategies assess the compound’s pharmacokinetic (PK) properties?
- Methodological Answer :
- In Vitro Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Fluoromethyl groups may reduce CYP450-mediated degradation compared to hydroxymethyl analogs .
- Plasma Protein Binding : Use equilibrium dialysis or ultrafiltration to measure unbound fraction. Piperidine derivatives often show moderate binding (~70–85%) due to basic nitrogen .
- Permeability Assays : Caco-2 cell monolayers predict intestinal absorption. LogD (1–3) values from suggest moderate membrane penetration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
